molecular formula C29H64NO3Si+ B12756660 Octadecyldimethyl(3-triethoxysilylpropyl)ammonium CAS No. 102630-46-6

Octadecyldimethyl(3-triethoxysilylpropyl)ammonium

Cat. No.: B12756660
CAS No.: 102630-46-6
M. Wt: 502.9 g/mol
InChI Key: ADUSEOXLGLLZKO-UHFFFAOYSA-N
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Description

Octadecyldimethyl(3-triethoxysilylpropyl)ammonium: is a quaternary ammonium compound that combines the properties of a long alkyl chain with a silane group. This unique structure allows it to function as a surfactant and a coupling agent, making it useful in various applications, including surface modification, antimicrobial treatments, and as an additive in coatings and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecyldimethyl(3-triethoxysilylpropyl)ammonium typically involves the reaction of octadecyldimethylamine with 3-chloropropyltriethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

    Reactants: Octadecyldimethylamine and 3-chloropropyltriethoxysilane.

    Conditions: Anhydrous solvent (e.g., toluene), reflux temperature, and a catalyst such as triethylamine.

    Procedure: The reactants are mixed and heated under reflux for several hours.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydrolysis Products: Silanols and siloxanes.

    Substitution Products: Alkoxysilanes, aminosilanes, and thiolsilanes.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alkanes.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Mechanism: The antimicrobial activity of octadecyldimethyl(3-triethoxysilylpropyl)ammonium is primarily due to its ability to disrupt microbial cell membranes. The long alkyl chain inserts into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

102630-46-6

Molecular Formula

C29H64NO3Si+

Molecular Weight

502.9 g/mol

IUPAC Name

dimethyl-octadecyl-(3-triethoxysilylpropyl)azanium

InChI

InChI=1S/C29H64NO3Si/c1-7-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(5,6)28-26-29-34(31-8-2,32-9-3)33-10-4/h7-29H2,1-6H3/q+1

InChI Key

ADUSEOXLGLLZKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC

Origin of Product

United States

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